Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C20H18O5 and a molecular weight of 338.35392 g/mol This compound is characterized by a phenyl group attached to a furoate moiety through an ethoxyphenoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-ethoxyphenoxy)methyl]-2-furoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl 5-[(4-methoxyphenoxy)methyl]-2-furoate: Similar structure with a methoxy group instead of an ethoxy group.
Phenyl 5-[(4-hydroxyphenoxy)methyl]-2-furoate: Contains a hydroxy group in place of the ethoxy group.
Phenyl 5-[(4-chlorophenoxy)methyl]-2-furoate: Features a chloro group instead of an ethoxy group.
Uniqueness
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is unique due to its specific ethoxyphenoxy methyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H18O5/c1-2-22-15-8-10-16(11-9-15)23-14-18-12-13-19(24-18)20(21)25-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |
InChI Key |
JGWWRLUEQAUIEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.